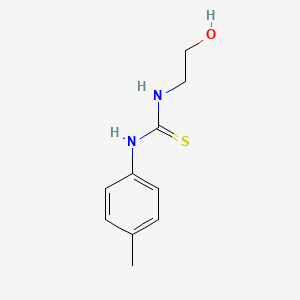
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea
説明
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea, also known as METU, is a chemical compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes or the modulation of signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by suppressing the expression of oncogenes and activating tumor suppressor genes. In viruses, this compound has been reported to inhibit viral replication by blocking viral entry or interfering with viral RNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes, including oxidative stress, inflammation, and cell signaling. In animal studies, this compound has been reported to reduce oxidative stress markers and improve antioxidant enzyme activity. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways.
実験室実験の利点と制限
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, there are also some limitations, such as its low solubility in water and limited availability. To overcome these limitations, researchers have developed various formulations and delivery methods, such as nanoparticles and liposomes.
将来の方向性
There are several future directions for the research on N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea. One direction is to investigate its potential applications in drug delivery and imaging. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of new synthesis methods and formulations could improve the yield, purity, and efficacy of this compound. Finally, the evaluation of this compound in clinical trials could provide valuable insights into its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies and technologies that could benefit society.
合成法
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea can be synthesized using various methods, including the reaction of 4-methylphenyl isothiocyanate with 2-hydroxyethylamine or the reaction of 4-methylphenyl isothiocyanate with ethanolamine. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In agriculture, this compound has been studied for its ability to enhance plant growth and resistance to stress. In material science, this compound has been used as a ligand for metal ions and in the synthesis of metal nanoparticles.
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAYIUPXUSYQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364365 | |
| Record name | 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52266-71-4 | |
| Record name | NSC143341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)